molecular formula C12H17NO2 B078283 Ethyl 4-(4-aminophenyl)butanoate CAS No. 15116-32-2

Ethyl 4-(4-aminophenyl)butanoate

Cat. No.: B078283
CAS No.: 15116-32-2
M. Wt: 207.27 g/mol
InChI Key: LQQLBFZHJXGMCR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminophenyl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

15116-32-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(4-aminophenyl)butanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3

InChI Key

LQQLBFZHJXGMCR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N

Synonyms

ETHYL 4-(4-AMINOPHENYL)BUTANOATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Catalytic sulfuric acid was added to a solution of 4-(4-aminophenyl) butyric acid (6.0 g, 33.48 mmol) in EtOH. The reaction mixture was stirred at room temperature for 24 h. HCl (5 mL, 6N) was added and the reaction mixture was heated at reflux for 24 h. The reaction mixture was concentrated in vacuo and CH2Cl2 and water were added. The pH was adjusted to 7.0 with aqueous NaHCO3 (satd). The organic solution was washed with water (1×) and brine (1×), dried over MgSO4, filtered, and concentrated to afford 4-(4-amino-phenyl)-butyric acid ethyl ester (1.53 g). 1H NMR (400 MHz, CDCl3) δ 6.95 (d, 2H), 6.61 (d, 2H), 4.10 (q, 2H), 3.66 (bs, 2H), 2.53 (t, 2H), 2.29 (t, 2H), 1.88 (m, 2H), 1.24 (t, 3H).
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Synthesis routes and methods II

Procedure details

A solution of 10.0 g. of 4-(4-nitrophenyl)butyric acid in 150 ml. of ethanol containing 50 mg. of a 10% palladium on carbon catalyst is hydrogenated until the uptake of hydrogen ceases. After the system is purged with nitrogen and the solution is filtered through a celite pad, 3 ml. of boron trifluoride etherate is added and the solution is heated to reflux for 10 hours. Upon cooling and evaporation of the ethanol, a colorless residue is obtained. This product is recrystallized from ethanol-hexane and affords ethyl 4-(4-aminophenyl)butyrate.
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